molecular formula C11H12N4O B8383135 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one

5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one

Cat. No. B8383135
M. Wt: 216.24 g/mol
InChI Key: JVHKVUJUXDWFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1H)-one

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2-one

InChI

InChI=1S/C11H12N4O/c1-15-7-9(3-5-11(15)16)8-2-4-10(14-12)13-6-8/h2-7H,12H2,1H3,(H,13,14)

InChI Key

JVHKVUJUXDWFLG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2=CN=C(C=C2)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(]H)-one: A mixture of 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1 H)-one (600 mg, 2.78 mmol) and isothiocyanatobenzene (450 mg, 3.33 mmol) in NMP-1,3-dichlorobenzene (1:1, 10 mL) was heated in a microwave at 160° C. for 1 hr and then purified by preparative LCMS to provide the title compound, 5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(1H)-one (310 mg, 43% yield).
[Compound]
Name
5-(3-mercapto-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1-methylpyridin-2(]H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
NMP 1,3-dichlorobenzene
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-(6-chloropyridin-3-yl)-1-methylpyridin-2(1 H)-one (1.2 g, 5.44 mmol) and hydrazine (870 mg, 2.2 mmol) in 2-propanol (5ml) was heated in a microwave at 140° C. for 5 hrs. The reaction mixture was co-evaporated with MeOH (3×) and then suspended in water (50 ml). Solid product was collected by filtration and dried under high vacuum for 24 hrs to provide the title compound, 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1 H)-one (600 mg, 51% yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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